Cas no 2171705-52-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid)

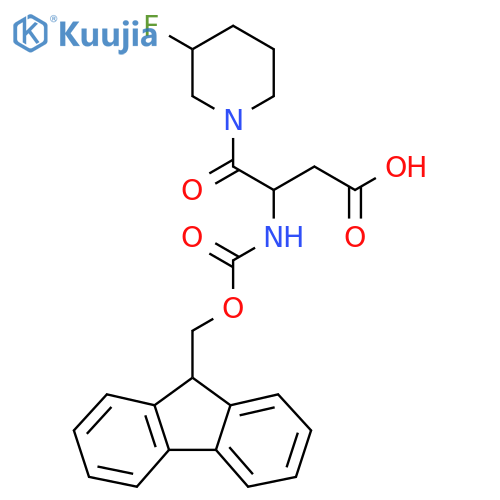

2171705-52-3 structure

商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid

- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid

- 2171705-52-3

- EN300-1528837

-

- インチ: 1S/C24H25FN2O5/c25-15-6-5-11-27(13-15)23(30)21(12-22(28)29)26-24(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20-21H,5-6,11-14H2,(H,26,31)(H,28,29)

- InChIKey: BHQPIRPQJPQACB-UHFFFAOYSA-N

- ほほえんだ: FC1CN(C(C(CC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1

計算された属性

- せいみつぶんしりょう: 440.17475006g/mol

- どういたいしつりょう: 440.17475006g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 7

- 複雑さ: 682

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1528837-0.05g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid |

2171705-52-3 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1528837-10.0g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid |

2171705-52-3 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1528837-5.0g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid |

2171705-52-3 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1528837-250mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid |

2171705-52-3 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1528837-10000mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid |

2171705-52-3 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1528837-2.5g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid |

2171705-52-3 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1528837-1.0g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid |

2171705-52-3 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1528837-50mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid |

2171705-52-3 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1528837-1000mg |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid |

2171705-52-3 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1528837-0.5g |

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid |

2171705-52-3 | 0.5g |

$3233.0 | 2023-06-05 |

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

2171705-52-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(3-fluoropiperidin-1-yl)-4-oxobutanoic acid) 関連製品

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量